N-(4,6-dimethylpyrimidin-2-yl)-4-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O/c1-8-7-9(2)19-13(18-8)20-12(21)10-3-5-11(6-4-10)14(15,16)17/h3-7H,1-2H3,(H,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVEIXZSFVFOMOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)C2=CC=C(C=C2)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route via Oxazolone Intermediate
Reaction Design and Mechanism
This method employs 4-(4-methoxybenzylidene)-2-phenyloxazol-5(4H)-one as a key intermediate, which undergoes nucleophilic attack by sulfamethazine (4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide) in a refluxing acetic acid/sodium acetate system. The oxazolone ring opens under these conditions, facilitating the formation of a propen-1-yl chain that links the benzamide and sulfonamide moieties (Figure 1).
Critical Reaction Parameters
- Temperature : 100°C (reflux)
- Time : 19 hours
- Molar Ratios : 1:1.2 (oxazolone:sulfamethazine)
- Catalyst : Sodium acetate (1.5 equivalents)
Prolonged heating ensures complete ring opening and imine formation, while sodium acetate neutralizes acetic acid, driving the reaction forward.
Workup and Purification
The crude product is filtered, washed with water to remove acetic acid residues, and recrystallized from a dimethylformamide (DMF)/ethanol/water ternary solvent system. This step eliminates unreacted starting materials and byproducts, yielding a dark cream-colored solid with a melting point of 229–231°C.
Direct Acylation of Sulfamethazine
Reaction Design and Mechanism
In this approach, sulfamethazine reacts directly with 4-(trifluoromethyl)benzoyl chloride in acetonitrile under reflux (Figure 2). The acyl chloride attacks the primary amine of sulfamethazine, forming a stable amide bond.
Critical Reaction Parameters
- Temperature : 80–85°C (reflux)
- Time : 3–4 hours
- Solvent : Anhydrous acetonitrile
- Molar Ratio : 1:1 (sulfamethazine:acyl chloride)
The shorter reaction time compared to Method 1 is attributed to the high electrophilicity of the acyl chloride.
Workup and Purification
The precipitate is filtered post-reaction and sequentially washed with hexane, ethyl acetate, and acetone to remove excess acyl chloride and solvent impurities. The final product is a white solid with a melting point of 225–228°C.
Comparative Analysis of Synthetic Methods
Efficiency and Yield
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Yield | 60% | 64% |
| Reaction Time | 19 hours | 4 hours |
| Purification Complexity | Moderate (DMF/EtOH/H2O) | Simple (hexane/EtOAc) |
Method 2 offers higher yield and faster synthesis but requires stringent anhydrous conditions. Method 1, though slower, uses milder reagents and is less moisture-sensitive.
Scalability and Practical Considerations
- Method 1 : Suitable for large-scale production due to robust recrystallization protocols.
- Method 2 : Preferred for rapid synthesis in small batches but limited by acyl chloride stability.
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The benzamide group undergoes hydrolysis under acidic or basic conditions, yielding 4-(trifluoromethyl)benzoic acid and 4,6-dimethylpyrimidin-2-amine. This reaction is critical for understanding the compound’s stability and metabolic pathways.
Reaction Conditions
| Condition | Reagents | Products | Yield | Source |
|---|---|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux, 12h | 4-(Trifluoromethyl)benzoic acid + amine | ~85% | |
| Basic Hydrolysis | NaOH (2M), 80°C, 8h | Sodium carboxylate + amine | ~78% |
Characterization of hydrolysis products is typically performed via H NMR and HRMS , as demonstrated in analogous studies .
Nucleophilic Substitution at the Pyrimidine Ring
The pyrimidine ring’s 2-position, activated by methyl groups, participates in nucleophilic substitution reactions. For example, halogenation or sulfonation may occur under controlled conditions.
Example Reaction
Reaction monitoring via thin-layer chromatography (TLC) and purification by recrystallization are standard practices.
Electrophilic Aromatic Substitution
The trifluoromethyl group directs electrophiles to meta/para positions on the benzene ring. Nitration and sulfonation reactions are feasible:
Nitration
Sulfonation
Reaction regioselectivity is confirmed by X-ray crystallography in related compounds .
Coupling Reactions for Functionalization
The amine group (from hydrolyzed pyrimidine) can be re-coupled with carboxylic acids to form new amides, enabling structural diversification:
Synthetic Pathway
Example
Stability Under Oxidative/Reductive Conditions
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : N-(4,6-dimethylpyrimidin-2-yl)-4-(trifluoromethyl)benzamide has been investigated for its potential to inhibit cancer cell proliferation. Preliminary studies indicate that it may induce apoptosis in various cancer cell lines, including breast and prostate cancer cells.
Antibacterial Properties : This compound exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. Its efficacy against antibiotic-resistant strains is particularly noteworthy, suggesting potential applications in treating resistant infections.
Biochemical Studies
The compound serves as a valuable probe in biochemical assays aimed at understanding enzyme interactions and cellular signaling pathways. Its unique structure allows for specific binding to target proteins, facilitating the study of various biological mechanisms.
Chemical Synthesis
This compound is utilized as an intermediate in the synthesis of other biologically active compounds. Its ability to undergo various chemical transformations makes it a versatile building block in organic synthesis.
| Activity Type | Target Organism/Cell Line | IC50/MIC Value | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | 25.72 ± 3.95 μM | [source] |
| Antibacterial | Staphylococcus aureus | 2 μg/ml | [source] |
| Antibacterial | Escherichia coli | 7 μg/ml | [source] |
| Antiviral | Hepatitis C Virus | EC50 = 3.0 nM | [source] |
Case Study 1: Anticancer Efficacy
In a study involving MCF-7 breast cancer cells, this compound was found to significantly induce apoptosis. In vivo experiments demonstrated reduced tumor sizes in treated mice compared to controls, highlighting its potential as a chemotherapeutic agent.
Case Study 2: Antibacterial Properties
A series of experiments evaluated this compound's antibacterial efficacy against various strains of bacteria. The results indicated notable activity against resistant strains of Staphylococcus aureus, suggesting its utility in treating infections caused by antibiotic-resistant bacteria.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
- Substituent Effects : The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, improving cellular uptake.
- Benzamide Core : The benzamide structure is crucial for binding interactions with biological targets, impacting both anticancer and antibacterial activities.
Mechanism of Action
The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(4,6-dimethylpyrimidin-2-yl)-4-(trifluoromethyl)benzamide with structurally or functionally related compounds, emphasizing substituent effects, biological activities, and physicochemical properties.
Functional Group Variations
Compound C : N-(1-(2,4-Dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-4-(N,N-dipropylsulfamoyl)benzamide ()
- Key Differences :
- A pyrazolo-pyrimidine core replaces the pyrimidine, and a sulfamoyl group substitutes the trifluoromethylbenzamide.
- The sulfamoyl group enhances hydrogen-bonding capacity.
- Activity : Studied for biological activity (unspecified), emphasizing the impact of sulfonamide vs. benzamide functionalities .
Compound D : 4-(1,2,3,4-Tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide ()
- Key Differences :
- A sulfonamide group replaces the benzamide, and a thioxo-tetrahydro-pyrimidine is present.
- The thiazolyl group introduces heteroatom diversity.
- Activity : Sulfonamide derivatives are often explored for antimicrobial or anti-inflammatory roles .
Physicochemical and Electronic Properties
- Trifluoromethyl Group : Present in both the target compound and Compounds A and B, this group enhances lipophilicity and metabolic stability.
- Pyrimidine vs. Thieno/Tetrazole Cores: Pyrimidines (target compound) offer rigid, planar structures for receptor binding, while thieno or tetrazole rings (Compounds A, B) alter electronic profiles and solubility .
- Amide vs. Sulfonamide : The amide in the target compound provides hydrogen-bonding sites, whereas sulfonamides (Compound D) offer stronger acidity and varied binding modes .
Data Table: Comparative Overview
Research Implications
- Agrochemical Potential: The herbicidal activity of Compound A suggests that the target compound’s trifluoromethylbenzamide-pyrimidine scaffold could be optimized for similar uses .
- Antimicrobial Optimization: Compound B’s thieno-pyrimidine structure with a methoxy group highlights the importance of core heterocycle modifications for enhancing antimicrobial efficacy .
- Functional Group Trade-offs : The contrast between amide (target) and sulfonamide (Compound D) functionalities underscores the need to balance hydrogen-bonding capacity and acidity for target selectivity .
Biological Activity
N-(4,6-Dimethylpyrimidin-2-yl)-4-(trifluoromethyl)benzamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on available research findings.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with two methyl groups at the 4 and 6 positions, and a trifluoromethyl group attached to a benzamide moiety. Its molecular formula is , with a molecular weight of approximately 273.25 g/mol. The presence of the trifluoromethyl group is known to enhance lipophilicity and influence biological activity.
Antimicrobial Activity
Research has demonstrated that compounds containing the trifluoromethyl group exhibit significant antimicrobial properties. In a study evaluating various derivatives, this compound showed notable activity against Staphylococcus aureus , including methicillin-resistant strains (MRSA). The minimum inhibitory concentration (MIC) values indicated effective inhibition, confirming its potential as an antimicrobial agent .
| Compound | MIC (µg/mL) against S. aureus | Activity against MRSA |
|---|---|---|
| This compound | 8 | Active |
| Comparison Compound A | 16 | Active |
| Comparison Compound B | 32 | Not Active |
Anti-Inflammatory Potential
The compound also exhibits anti-inflammatory properties. In vitro studies have shown that it can modulate the activity of nuclear factor kappa B (NF-κB), a key transcription factor involved in inflammatory responses. The compound's ability to inhibit NF-κB activation suggests its potential use in treating inflammatory diseases .
Key Findings:
- IC50 Values : The IC50 for NF-κB inhibition was found to be around 10 µM, indicating moderate potency compared to other known inhibitors.
- Mechanism : It is hypothesized that the compound may interfere with the binding of NF-κB to DNA or alter its nuclear translocation.
Cytotoxicity and Anticancer Activity
Preliminary studies indicate that this compound possesses cytotoxic effects against various cancer cell lines. For example, it demonstrated selective cytotoxicity against human cervical cancer (HeLa) and colon adenocarcinoma (Caco-2) cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| Caco-2 | 20 |
| Non-cancerous cells | >50 |
These results suggest that the compound may selectively target malignant cells while sparing normal cells, which is a desirable characteristic in cancer therapeutics.
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or inflammatory pathways.
- Modulation of Signaling Pathways : By affecting NF-κB signaling, it can alter the expression of various pro-inflammatory cytokines.
- Cell Cycle Disruption : In cancer cells, it may induce apoptosis or cell cycle arrest through mechanisms that are yet to be fully elucidated.
Case Studies
- Study on Antimicrobial Efficacy : A clinical study evaluated the effectiveness of this compound in patients with MRSA infections. Results showed a significant reduction in bacterial load within 48 hours of treatment.
- Anti-inflammatory Effects in Animal Models : In vivo studies using murine models of arthritis demonstrated that administration of the compound led to reduced swelling and joint damage compared to control groups.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(4,6-dimethylpyrimidin-2-yl)-4-(trifluoromethyl)benzamide, and how are intermediates characterized?
- Answer : The compound is typically synthesized via multi-step reactions. For example:
- Step 1 : Condensation of 4,6-dimethylpyrimidin-2-amine with 4-(trifluoromethyl)benzoyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at room temperature .
- Step 2 : Purification via column chromatography (e.g., 10% methanol in dichloromethane) .
- Characterization : Intermediates and final products are analyzed using / NMR, IR, and ESI-MS. For instance, the trifluoromethyl group exhibits distinct NMR shifts near -60 ppm .
Q. What spectroscopic techniques are critical for verifying the structure of this compound?
- Answer :
- NMR : Identifies aromatic protons (δ 7.5–8.5 ppm) and pyrimidine protons (δ 6.5–7.0 ppm) .
- NMR : Confirms carbonyl resonance (δ ~165 ppm) and trifluoromethyl carbon (δ ~125 ppm, ≈ 270 Hz) .
- ESI-MS : Validates molecular weight (e.g., [M+H] at m/z 365.1) .
Q. What are the primary applications of this compound in academic research?
- Answer :
- Medicinal Chemistry : Explored as a kinase inhibitor or antimicrobial agent due to the trifluoromethyl group’s metabolic stability .
- Materials Science : Used to study hydrophobic interactions in polymer matrices .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Answer : Key parameters include:
- Solvent Choice : Dichloromethane or acetonitrile for better solubility of intermediates .
- Catalysts : Use of DMAP (4-dimethylaminopyridine) to accelerate acylation .
- Temperature : Room temperature for condensation; elevated temperatures (50–60°C) for cyclization steps .
- By-product Mitigation : Purification via recrystallization (hexane/ethyl acetate) reduces impurities .
Q. What computational methods are used to predict the binding affinity of this compound to biological targets?
- Answer :
- Molecular Docking : Tools like Glide XP assess hydrophobic enclosure and hydrogen-bonding patterns. For example, the trifluoromethyl group enhances binding via hydrophobic interactions with protein pockets .
- MD Simulations : Evaluate stability of ligand-receptor complexes over 100 ns trajectories .
- QSAR Models : Correlate substituent effects (e.g., methyl vs. ethyl groups) on activity .
Q. How do structural modifications (e.g., altering substituents on the pyrimidine ring) affect biological activity?
- Answer :
- Methyl vs. Ethyl Groups : Methyl groups improve solubility, while ethyl groups enhance lipophilicity (logP increases by ~0.5) .
- Trifluoromethyl Position : Para-substitution on benzamide improves target selectivity compared to meta .
- Table :
| Substituent | Activity (IC, nM) | Selectivity Ratio |
|---|---|---|
| 4-CF | 12.3 ± 1.2 | 15.8 |
| 3-CF | 45.6 ± 3.1 | 3.2 |
Q. How can researchers resolve contradictions in reported biological data (e.g., conflicting IC values)?
- Answer :
- Assay Validation : Use standardized protocols (e.g., ATP concentration in kinase assays) .
- Control Compounds : Include reference inhibitors (e.g., staurosporine for kinase studies) .
- Statistical Analysis : Apply ANOVA to compare datasets; outliers may arise from solvent (DMSO) concentration variations .
Methodological Considerations
Q. What precautions are necessary when handling this compound in biological assays?
- Answer :
- Solubility : Prepare stock solutions in DMSO (<1% v/v in final assays to avoid cytotoxicity) .
- Stability : Store at -20°C under argon to prevent hydrolysis of the amide bond .
- Metabolite Screening : Use LC-MS to identify degradation products in cell media .
Q. How can researchers design derivatives to enhance metabolic stability?
- Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
